molecular formula C16H20N2O3S B2568464 (1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1788676-99-2

(1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2568464
CAS RN: 1788676-99-2
M. Wt: 320.41
InChI Key: VCDAEGUUVGJLBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the indole nucleus, which is a common structure in many bioactive aromatic compounds . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Antiviral Activity

Indole derivatives have garnered attention for their antiviral properties. For instance:

Anti-HIV Potential

Researchers have explored indole derivatives as potential anti-HIV agents. For instance:

Fluorescent OLEDs (Organic Light-Emitting Diodes)

Imidazole derivatives, including those containing indole moieties, are commonly used in the construction of efficient fluorescent OLEDs .

Antibacterial and Antimycobacterial Properties

The title compound has been screened for antibacterial and antimycobacterial activity:

Greener Synthesis of Benzimidazole-Substituted Indoles

A greener synthetic approach using ZnO nanoparticles was employed to create novel benzimidazole-substituted indoles .

Other Potential Applications

While the above applications highlight key areas, it’s worth noting that indole derivatives continue to be investigated for their diverse biological activities. These include antioxidant, anti-inflammatory, anticancer, antidiabetic, and antitubercular effects .

properties

IUPAC Name

1H-indol-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11(2)10-22(20,21)13-8-18(9-13)16(19)15-7-12-5-3-4-6-14(12)17-15/h3-7,11,13,17H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDAEGUUVGJLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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